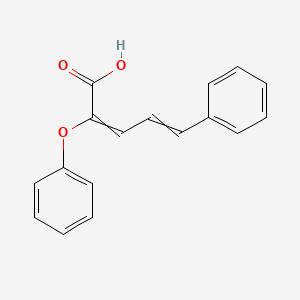

2-Phenoxy-5-phenylpenta-2,4-dienoic acid

Description

Properties

CAS No. |

40136-22-9 |

|---|---|

Molecular Formula |

C17H14O3 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

2-phenoxy-5-phenylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C17H14O3/c18-17(19)16(20-15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-13H,(H,18,19) |

InChI Key |

HIUHEAZMEQBYNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C(=O)O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of Substituted Dienyl Carboxylic Acids

Electrophilic Additions to the Conjugated Diene System

The electron-rich π-system of the conjugated diene in "2-Phenoxy-5-phenylpenta-2,4-dienoic acid" is susceptible to attack by electrophiles. The regioselectivity and stereoselectivity of these additions are influenced by the electronic effects of the substituents and the stability of the resulting carbocation intermediates.

In the presence of superacids, such as trifluoromethanesulfonic acid (CF3SO3H), conjugated dienoic acids can undergo hydroarylation reactions. For the closely related compound, 5-phenylpenta-2,4-dienoic acid, reaction with benzene (B151609) in CF3SO3H leads to the formation of 5,5-diphenylpent-2-enoic acid. researchgate.net This transformation proceeds through the protonation of the dienoic acid, which generates a carbocation intermediate that is then attacked by the nucleophilic benzene ring.

It is plausible that "this compound" would undergo a similar reaction. The reaction would likely be initiated by the protonation of the carbonyl oxygen or one of the double bonds of the diene system, leading to the formation of a resonance-stabilized carbocation. This electrophilic intermediate can then be attacked by an external aromatic nucleophile.

The reaction of 5-phenylpenta-2,4-dienoic acid with benzene in a superacid medium can be summarized as follows:

| Reactants | Reagents | Product |

| 5-phenylpenta-2,4-dienoic acid, Benzene | CF3SO3H | 5,5-diphenylpent-2-enoic acid |

This is an interactive data table. You can sort and filter the data.

Under strongly acidic conditions, "this compound" can also undergo intramolecular cyclization reactions. Following an initial intermolecular hydroarylation, the resulting diarylpentenoic acid can undergo intramolecular Friedel-Crafts acylation to yield carbocyclic derivatives. In the case of the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in CF3SO3H, tetralone and indanone derivatives are formed. researchgate.net

This intramolecular acylation occurs when the carboxylic acid functional group, activated by the superacid, acts as an electrophile and attacks one of the phenyl rings. The formation of a six-membered ring (tetralone derivative) is generally favored over a five-membered ring (indanone derivative) in intramolecular Friedel-Crafts acylations. masterorganicchemistry.com The specific products formed would depend on the position of the initial hydroarylation and the subsequent cyclization pathway.

Cycloaddition Reactions of the Diene System

The conjugated diene system of "this compound" is well-suited to participate in cycloaddition reactions, most notably the Diels-Alder reaction. This pericyclic reaction allows for the formation of six-membered rings in a stereospecific manner. wikipedia.orgmasterorganicchemistry.com

"this compound" can act as the 4π-electron component in a [4+2] cycloaddition with a 2π-electron component, known as the dienophile. sigmaaldrich.comorganic-chemistry.org The reactivity of the diene is enhanced by the presence of electron-donating groups. The phenoxy group at the 2-position, being an electron-donating group through resonance, is expected to increase the electron density of the diene system, making it more reactive in normal-electron-demand Diels-Alder reactions.

The reaction rate and regioselectivity are governed by the frontier molecular orbitals (FMO) of the diene and the dienophile. organic-chemistry.org In a normal-electron-demand Diels-Alder reaction, the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is dominant. masterorganicchemistry.com Electron-withdrawing groups on the dienophile lower its LUMO energy, facilitating a faster reaction. youtube.com

A variety of dienophiles can be employed, leading to a wide range of substituted cyclohexene (B86901) derivatives.

In an inverse-electron-demand Diels-Alder (IEDDA) reaction, the electronic roles of the diene and dienophile are reversed. wikipedia.org The diene is electron-poor, and the dienophile is electron-rich. nih.gov For "this compound" to participate in an IEDDA reaction, its electron density would need to be sufficiently lowered. While the phenoxy group is electron-donating, the carboxylic acid and phenyl groups have electron-withdrawing characteristics that could potentially allow for reactions with highly electron-rich dienophiles.

In IEDDA reactions, the primary orbital interaction is between the LUMO of the diene and the HOMO of the dienophile. wikipedia.org This type of reaction is particularly useful for the synthesis of heterocyclic compounds when heteroatoms are incorporated into the diene or dienophile. nih.gov

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety of "this compound" can undergo a variety of reactions typical of this functional group. These transformations allow for the synthesis of a range of derivatives. youtube.comlibretexts.org

Common reactions of the carboxylic acid group include:

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. This is a reversible reaction known as Fischer esterification. libretexts.orgjackwestin.com

Amide Formation: Reaction with an amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields an amide. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction. jackwestin.com

Conversion to Acyl Chloride: Thionyl chloride (SOCl2) or other halogenating agents can be used to convert the carboxylic acid to a more reactive acyl chloride. youtube.comualberta.ca This acyl chloride can then be readily converted into other carboxylic acid derivatives such as esters, amides, and anhydrides. ualberta.ca

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid to a primary alcohol. youtube.comjackwestin.com

Decarboxylation: While generally requiring harsh conditions, decarboxylation, the loss of carbon dioxide, can sometimes be achieved, particularly if the resulting carbanion is stabilized. acs.org

A summary of potential reactions of the carboxylic acid group is presented below:

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, DCC | Amide |

| Acyl Chloride Formation | SOCl2 | Acyl Chloride |

| Reduction | LiAlH4 | Primary Alcohol |

This is an interactive data table. You can sort and filter the data.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, involving the replacement of the hydroxyl group of the carboxyl moiety with another nucleophile. masterorganicchemistry.comkhanacademy.orglibretexts.orglibretexts.orgyoutube.com The reactivity of the carboxylic acid is moderate compared to its more activated derivatives, such as acyl chlorides or anhydrides. libretexts.org Therefore, direct reaction with weak nucleophiles often requires harsh conditions or the use of coupling agents.

A common strategy to enhance the reactivity of "this compound" towards nucleophilic attack is its conversion into a more reactive acyl derivative. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would transform the carboxylic acid into the corresponding acyl chloride. This acyl chloride would then readily react with a variety of nucleophiles under mild conditions to yield esters, amides, and other derivatives.

Esterification: The reaction of the acyl chloride of "this compound" with an alcohol (R'OH) in the presence of a non-nucleophilic base like pyridine (B92270) would proceed via the addition-elimination mechanism to furnish the corresponding ester.

Amidation: Similarly, reaction of the acyl chloride with a primary or secondary amine (R'R''NH) would yield the corresponding amide. researchgate.net This transformation is pivotal in the synthesis of various biologically relevant molecules.

The general mechanism for these nucleophilic acyl substitution reactions involves the initial attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the leaving group (in the case of an acyl chloride, the chloride ion), regenerating the carbonyl double bond and forming the final substitution product. masterorganicchemistry.comkhanacademy.orglibretexts.orglibretexts.orgyoutube.com

Table 1: Representative Nucleophilic Acyl Substitution Reactions of Activated this compound

| Starting Material | Reagent | Nucleophile | Product |

| 2-Phenoxy-5-phenylpenta-2,4-dienoyl chloride | Methanol/Pyridine | CH₃OH | Methyl 2-phenoxy-5-phenylpenta-2,4-dienoate |

| 2-Phenoxy-5-phenylpenta-2,4-dienoyl chloride | Aniline | C₆H₅NH₂ | N-phenyl-2-phenoxy-5-phenylpenta-2,4-dienamide |

| This compound | Dicyclohexylcarbodiimide (DCC) / Benzylamine | C₆H₅CH₂NH₂ | N-benzyl-2-phenoxy-5-phenylpenta-2,4-dienamide |

Role in Intermolecular and Intramolecular Cyclizations

The conjugated diene system in "this compound," in conjunction with the carboxylic acid functionality, provides a versatile scaffold for various cyclization reactions, leading to the formation of diverse carbocyclic and heterocyclic frameworks.

Intermolecular Cyclizations:

One of the most powerful intermolecular cyclization reactions is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com The diene system of "this compound" can potentially react with various dienophiles to construct six-membered rings. The presence of both electron-donating (phenoxy) and electron-withdrawing (carboxyl) groups on the diene can influence the regioselectivity and stereoselectivity of the cycloaddition. For instance, reaction with an electron-deficient dienophile, such as maleic anhydride, would be expected to proceed, yielding a substituted cyclohexene derivative.

Furthermore, in the presence of a superacid like trifluoromethanesulfonic acid (CF₃SO₃H), related compounds such as 5-phenylpenta-2,4-dienoic acid have been shown to react with arenes like benzene. This reaction proceeds via the addition of two benzene molecules to the diene system, followed by an intramolecular acylation to form tetralone and indanone derivatives. researchgate.net This suggests that "this compound" could undergo similar intermolecular hydroarylation followed by intramolecular cyclization under strongly acidic conditions.

Intramolecular Cyclizations:

The structure of "this compound" is also amenable to intramolecular cyclization reactions, particularly under acidic conditions. The carboxylic acid can act as an internal nucleophile or, more commonly, as a precursor to an acylium ion which can then be attacked by one of the double bonds or the phenyl/phenoxy rings.

For example, treatment with a strong acid could protonate a double bond, generating a carbocation that could be trapped by the carboxylic acid oxygen, leading to the formation of a lactone. Alternatively, activation of the carboxylic acid (e.g., as an acyl chloride or in the presence of a strong acid) could lead to an intramolecular Friedel-Crafts acylation onto the terminal phenyl ring or the phenoxy ring, resulting in the formation of a new cyclic ketone. The regioselectivity of such a cyclization would be influenced by the relative nucleophilicity of the aromatic rings and the stability of the resulting carbocation intermediates.

Table 2: Potential Cyclization Reactions of this compound

| Reaction Type | Reactant(s) | Conditions | Potential Product(s) |

| Intermolecular Diels-Alder | Maleic Anhydride | Thermal | Substituted cyclohexene adduct |

| Intermolecular Hydroarylation/Acylation | Benzene | CF₃SO₃H | Tetralone and indanone derivatives |

| Intramolecular Friedel-Crafts Acylation | - | Strong Acid (e.g., PPA, H₂SO₄) | Fused cyclic ketones |

| Intramolecular Lactonization | - | Strong Acid | Fused lactone derivatives |

Computational Chemistry and Theoretical Investigations of Phenoxy and Phenyl Substituted Dienyl Carboxylic Acids

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For a compound like 2-Phenoxy-5-phenylpenta-2,4-dienoic acid, these methods can provide a foundational understanding of its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction. youtube.comwikipedia.org In the context of phenoxy- and phenyl-substituted dienoic acids, the HOMO-LUMO gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.

For analogous compounds, Density Functional Theory (DFT) studies have been employed to calculate the energies of these frontier orbitals. nih.govresearchgate.net A lower HOMO-LUMO energy gap generally implies higher reactivity. The presence of electron-withdrawing and electron-donating groups can significantly influence these energy levels. In this compound, the phenoxy group, depending on its substitution, can modulate the electronic properties of the dienoic acid backbone.

Table 1: Illustrative Frontier Molecular Orbital Energies for Analogous Phenyl-Substituted Systems

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenylhydrazono Phenoxyquinoline Derivative 1 | -5.98 | -2.76 | 3.22 |

| Phenylhydrazono Phenoxyquinoline Derivative 2 | -6.12 | -2.98 | 3.14 |

This data is representative of trends observed in related phenoxy-containing heterocyclic compounds and is intended for illustrative purposes. researchgate.net

In superelectrophilic systems, the LUMO energy is of particular interest. While no specific data exists for this compound, it is conceivable that under strongly acidic conditions, protonation of the carboxylic acid or the phenoxy oxygen could significantly lower the LUMO energy, rendering the molecule highly susceptible to nucleophilic attack.

Computational chemistry provides powerful tools for locating and characterizing the transition state (TS) structures of chemical reactions. nih.govrsc.org For a dienoic acid like this compound, potential reactions of interest include cycloadditions, electrophilic additions, and nucleophilic substitutions.

Theoretical studies on related systems have utilized DFT to map the potential energy surfaces of such reactions. researchgate.net These calculations can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. The geometry and vibrational frequencies of the transition state can also be computed, offering insights into the reaction mechanism. For instance, in a Diels-Alder reaction involving the diene system of this compound, computational methods could predict whether the reaction proceeds via a synchronous or asynchronous mechanism.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling techniques are pivotal in drug discovery and development for predicting how a ligand might interact with a biological target.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov While no docking studies have been reported for this compound with the SARS-CoV-2 spike protein, research on other phenoxy derivatives provides a framework for how such interactions might be investigated.

For example, studies on phenylamino-phenoxy-quinoline derivatives have explored their binding to the main protease (Mpro) of SARS-CoV-2. nih.gov These studies revealed that the ligands bind within a hydrophobic cavity of the protein, forming key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov Similarly, docking simulations could be employed to predict the binding affinity and mode of interaction of this compound with the spike protein, identifying key residues involved in the binding. distantreader.orgfrontiersin.orgresearchgate.net

Table 2: Representative Binding Affinities of Phenoxy Derivatives with SARS-CoV-2 Main Protease

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Phenylamino-phenoxy-quinoline Derivative A | -8.5 | His41, Cys145, Met165 |

| Phenylamino-phenoxy-quinoline Derivative B | -9.2 | His41, Glu166, Gln189 |

This data is based on findings for analogous phenoxy-containing compounds and serves as an illustrative example. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. aip.orgnih.gov For this compound, MD simulations could reveal the flexibility of the molecule and how it adapts its conformation upon binding to a target protein.

In studies of other phenoxy derivatives, MD simulations have been used to assess the stability of the ligand-protein complex predicted by docking. nih.govacs.org These simulations can calculate parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, providing insights into the stability of the binding pose. Furthermore, MD simulations can be used to compute the binding free energy, offering a more accurate prediction of the binding affinity than docking alone.

In Silico Structure-Activity Relationship Prediction and Validation

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity using computational methods. mdpi.comnih.gov For a novel compound like this compound, in silico SAR can be a valuable tool for predicting its potential biological activities and for guiding the design of more potent analogs.

This process often involves the development of Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical models that relate the chemical structures of a series of compounds to their biological activities. While no specific QSAR models exist for this compound, the principles can be applied by studying a series of related phenoxy- and phenyl-substituted dienoic acids. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined activities, a predictive QSAR model could be constructed. This model could then be used to predict the activity of this compound and to suggest modifications to its structure that might enhance its activity.

Biological Activities and Structure Activity Relationship Sar Studies of Phenoxy Substituted Dienyl Carboxylic Acids and Analogues

Plant Biology and Tropism Inhibition

(2Z,4E)-5-phenylpenta-2,4-dienoic acid, also known as ku-76, has been identified as a significant and selective inhibitor of root gravitropic bending. nih.govmdpi.com In studies using lettuce radicles, ku-76 demonstrated this inhibitory effect at a concentration of 5 μM. nih.goviosrjournals.orgnih.gov A key characteristic of its action is the selectivity; it inhibits the gravitropic response without causing a corresponding inhibition of root growth at effective concentrations. nih.govmdpi.comiosrjournals.org This specificity distinguishes it from many other known gravitropism inhibitors which often suppress root elongation as a side effect. mdpi.com

Structure-activity relationship (SAR) studies have revealed that three specific structural features of the ku-76 molecule are essential for its potent inhibitory activity on gravitropic bending: the diene stereochemistry, the presence of an aromatic ring, and the carboxylic acid moiety. nih.govmdpi.comiosrjournals.org

Diene Stereochemistry : The (2Z,4E) configuration of the diene unit is crucial for the compound's activity. mdpi.comiosrjournals.org Synthetic analogues with other stereochemistries, such as (2E,4E), (2Z,4Z), and (2E,4Z), were found to be inactive. nih.govmdpi.comiosrjournals.org Furthermore, analogues where the diene unit was altered, for instance through saturation of the 4,5-bond or conversion to an alkyne, also failed to show inhibitory activity, highlighting the importance of the specific (2Z,4E)-dienyl skeleton. mdpi.comiosrjournals.org

Aromatic Ring : The phenyl group is another critical component for the inhibitory action. nih.goviosrjournals.org When the aromatic ring was replaced with an aliphatic alkyl chain, the resulting analogue did not exhibit any inhibition of gravitropic bending. mdpi.comiosrjournals.org This indicates that the aromatic structure is vital for the molecule's biological function in this context. mdpi.comiosrjournals.org

Carboxylic Acid Group : The carboxylic acid moiety is indispensable for potency. nih.goviosrjournals.org Derivatives in which this group was replaced with other functional groups, such as amides, alcohols, or esters, proved to be significantly less potent or completely inactive. nih.govmdpi.comiosrjournals.org

These findings collectively underscore that the specific spatial arrangement and chemical properties of the (2Z,4E)-diene, the aromatic ring, and the carboxylic acid are all necessary for the selective inhibition of root gravitropism. nih.govmdpi.comiosrjournals.org

Table 1: Structure-Activity Relationship of ku-76 Analogues on Gravitropic Bending

| Modification to ku-76 Structure | Resulting Activity | Source(s) |

|---|---|---|

| Stereochemistry | ||

| (2E,4E)-, (2Z,4Z)-, (2E,4Z)- analogues | Inactive | iosrjournals.org, nih.gov, mdpi.com |

| 4,5-saturated or 4,5-alkynyl analogues | Inactive | iosrjournals.org, mdpi.com |

| Aromatic Ring | ||

| Replaced with alkyl chain | Inactive | iosrjournals.org, mdpi.com |

| Carboxylic Acid | ||

| Replaced with amides, alcohols, or esters | Much less potent / Inactive | iosrjournals.org, nih.gov, mdpi.com |

The mechanism by which these compounds inhibit gravitropism appears to be linked to the modulation of phytohormone pathways, specifically involving auxin. nih.govnih.gov Studies using Arabidopsis have shown that a potent 4-phenylethynyl analogue of ku-76 inhibits gravitropism by affecting the distribution of auxin in the root tips. nih.govnih.govmdpi.com This suggests that the inhibitory action is achieved by disrupting the normal auxin gradients that are essential for directing differential growth in response to gravity. nih.govnih.gov The effects of this analogue on Arabidopsis phenotypes suggest it may represent a novel class of inhibitor, with a mechanism of action that differs from previously identified auxin transport inhibitors like 1-N-naphthylphthalamic acid (NPA). nih.govnih.gov

Using ku-76 as a lead compound, researchers have designed and synthesized various C4-substituted analogues to develop even more potent inhibitors of root gravitropism. nih.govnih.gov These modifications have led to compounds with significantly enhanced activity.

C4-halo-analogues (fluoro, chloro, bromo) were found to be approximately 50 times more potent than ku-76, showing inhibitory effects at 0.1 μM without significantly impacting root elongation. nih.gov Other C4-carbon substituted analogues also showed varied levels of potency. A 4-methyl analogue was slightly more potent than ku-76, while a 4-phenyl analogue had similar potency. nih.gov

The most significant increase in potency was achieved with alkynyl substitutions at the C4 position. nih.gov A 1-hexynyl analogue inhibited gravitropic bending at concentrations below 0.05 μM. nih.gov Remarkably, a 4-phenylethynyl analogue demonstrated the highest potency, completely inhibiting gravitropism at a concentration as low as 0.01 μM, making it substantially more potent than the well-known inhibitor NPA. nih.govnih.govnih.gov

Table 2: Potency of C4-Substituted Analogues of ku-76

| Compound/Analogue | Effective Inhibitory Concentration | Potency Relative to ku-76 | Source(s) |

|---|---|---|---|

| ku-76 (Lead Compound) | 1-5 μM | - | nih.gov, nih.gov |

| C4-Halo Analogs | 0.1 μM | ~50x more potent | nih.gov |

| 4-Methyl Analog | < 1 μM | Slightly more potent | nih.gov |

| 4-Phenyl Analog | ~1 μM | Slightly more potent | nih.gov |

| 1-Hexynyl Analog | < 0.05 μM | Significantly more potent | nih.gov |

| 4-Phenylethynyl Analog | 0.01 μM | ~500x more potent | nih.gov, nih.gov |

| NPA (Reference Inhibitor) | > 0.05 μM (with growth inhibition) | Less potent and less selective | nih.gov |

Antimicrobial and Anti-inflammatory Investigations of Dienyl Carboxylic Acid Derivatives

Investigations into the antimicrobial activities of dienyl carboxylic acid derivatives have been reported for compounds structurally related to the subject of this article. For instance, derivatives of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid (piperic acid) have been synthesized and evaluated for their antibacterial properties. iosrjournals.org These studies found that certain piperic acid derivatives exhibited excellent antibacterial activity. iosrjournals.org However, specific research focusing on the antimicrobial or anti-inflammatory properties of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid and its direct analogues, such as ku-76, is not extensively documented in the current scientific literature. While other classes of carboxylic acids have been investigated for anti-inflammatory effects, dedicated studies on this specific group of dienyl carboxylic acids are limited. nih.govnih.govmdpi.com

Antiviral Research: Mechanisms of Action and Target Engagement

The potential antiviral activities of this compound and its related dienyl carboxylic acid derivatives have not been a significant focus of published research. While broader classes of natural and synthetic carboxylic acids, including phenolic compounds and indole (B1671886) derivatives, have been explored for their ability to inhibit various viruses, specific data on the antiviral mechanisms or target engagement for the phenoxy-substituted dienyl carboxylic acid class is scarce. nih.govnih.govnih.govekb.eg Therefore, this remains an uninvestigated area of research for this particular chemical scaffold.

Inhibition of Viral Entry Pathways (e.g., SARS-CoV-2 spike protein interaction with related phenoxy compounds)

While direct studies on this compound are limited, research into structurally related compounds provides insight into potential antiviral mechanisms, including the inhibition of viral components essential for replication. For instance, studies on benzoic acid derivatives have identified inhibitors of the SARS-CoV-2 Nsp14 methyltransferase, an enzyme crucial for viral RNA capping and replication. nih.gov The introduction of substituents like chloro, bromo, methoxy (B1213986), or phenyl at the 2-position of benzoic acid analogs was found to improve inhibitory activity significantly. nih.gov This highlights the importance of the phenyl ring substitution in modulating biological effects.

Furthermore, structure-activity relationship (SAR) studies on other compounds targeting viral proteins have underscored the critical role of the carboxylic acid group. In some 5-pyrazolone derivatives designed to inhibit the SARS-CoV 3CLpro enzyme, the removal of the carboxylate group resulted in a complete loss of inhibitory activity. nih.gov This suggests that the carboxylic acid moiety is essential for interacting with the biological target, likely through forming key hydrogen bonds or salt bridges. The SAR analysis also revealed that substitution with a lipophilic group at the para-position of a phenyl ring led to a marked increase in activity, indicating that both electronic and hydrophobic properties are key determinants of potency. nih.gov These findings suggest that a compound like this compound, which possesses both a phenyl ring and a carboxylic acid, has a structural basis for potential interaction with viral protein targets.

| Compound Class | Viral Target | Key SAR Findings |

| Benzoic acid derivatives | SARS-CoV-2 Nsp14 | Substituents at the 2-position of the benzene (B151609) ring can significantly modulate activity. nih.gov |

| 5-Pyrazolone derivatives | SARS-CoV 3CLpro | The carboxylate group is essential for activity; lipophilic groups on the phenyl ring increase potency. nih.gov |

Identification of Key Interacting Residues in Biological Targets

The primary mechanism for SARS-CoV-2 entry into host cells is the interaction between its spike protein's Receptor-Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor. chemrxiv.orgnih.gov An inhibitor designed to block this pathway would need to interfere with the key amino acid residues that form this critical interface. Computational and molecular studies have identified these specific "hotspot" residues. chemrxiv.org

Within the SARS-CoV-2 RBD, key residues that contribute significantly to binding ACE2 include Y449, L455, F456, F486, Q493, Q498, N501, and Y505. chemrxiv.orgnih.gov On the human ACE2 receptor side, critical interacting residues include Q24, T27, K31, H34, E35, D38, Y41, Y83, K353, and D355. chemrxiv.org The interaction is driven by a combination of electrostatic and hydrophobic forces. chemrxiv.org For example, residue K417 on the RBD forms a salt bridge with D30 of ACE2. chemrxiv.org Residue K353 on ACE2 is considered a particularly crucial residue for the formation of the spike-ACE2 complex. nih.gov Any potential inhibitory compound, such as a phenoxy-dienoic acid derivative, would likely need to form interactions with these specific residues to successfully block the viral entry process.

Table of Key Interacting Residues in the SARS-CoV-2 RBD and ACE2 Interface

| Protein | Key Interacting Amino Acid Residues |

|---|---|

| SARS-CoV-2 Spike RBD | K417, Y449, L455, F456, F486, Q493, Q498, N501, Y505. chemrxiv.orgnih.gov |

| Human ACE2 Receptor | Q24, T27, D30, K31, H34, E35, D38, Y41, Y83, K353, D355. chemrxiv.orgnih.gov |

Other Observed Physiological Effects of Related Fluoro-Dienyl Derivatives

The introduction of fluorine into bioactive molecules is a common strategy to modulate their physiological effects and improve pharmacokinetic properties. Research into fluorinated derivatives of compounds structurally related to phenoxy acids has demonstrated significant impacts on biological activity.

In one study, a series of selective inhibitors for phosphodiesterase 4D (PDE4D), an enzyme involved in intracellular signaling, were synthesized by replacing a methoxy group with a difluoromethoxy group on a catechol structure. nih.gov This structural modification resulted in compounds with good PDE4D inhibitory activity, and in many cases, high selectivity against other PDE4 isoforms. nih.gov One promising fluorinated compound, 3b , not only showed high activity and selectivity but also possessed an improved pharmacokinetic profile compared to its non-fluorinated parent compound. nih.gov Furthermore, when assessing physiological effects on the central nervous system, these selective fluorinated PDE4D inhibitors did not negatively affect locomotion in animal models, unlike other less selective inhibitors. nih.gov This demonstrates that fluorination can lead to compounds with more desirable therapeutic profiles.

Mechanistic Characterization of Biological Recognition and Signaling Pathways

The biological activity of phenoxy-substituted dienoic acids and their analogs is fundamentally governed by their ability to be recognized by and interact with specific biological targets. The mechanism of this recognition is dictated by the compound's three-dimensional structure and physicochemical properties, which allow it to fit into the binding site of a target protein and form specific molecular interactions.

In the context of inhibiting viral entry, the mechanism would involve the compound binding to key residues at the SARS-CoV-2 spike RBD and ACE2 interface. chemrxiv.orgnih.gov This binding would sterically hinder the two proteins from interacting, thus preventing the virus from attaching to and entering the host cell. The carboxylic acid group would likely act as a hydrogen bond donor and acceptor, while the phenoxy and phenyl groups could engage in hydrophobic and pi-stacking interactions with nonpolar residues in the binding pocket. nih.govnih.gov

Advanced Applications in Academic and Discovery Research

Role as Versatile Synthetic Building Blocks in Complex Molecule Synthesis

The 2-Phenoxy-5-phenylpenta-2,4-dienoic acid scaffold represents a promising and versatile building block for the synthesis of more complex molecules. Its utility stems from the multiple reactive sites inherent in its structure. The parent structures, 5-arylpenta-2,4-dienoic acids, are commonly synthesized via methods like the Horner-Wadsworth-Emmons reaction. acs.org

The conjugated diene system is a key feature, known to participate in a variety of cycloaddition reactions, such as the Diels-Alder reaction, which is fundamental for constructing six-membered rings found in many natural products and pharmaceuticals. Furthermore, recent research has demonstrated that dienoic acids can serve as effective building blocks in palladium-catalyzed decarboxylative cross-coupling reactions to form new carbon-carbon bonds. nih.govacs.org In these reactions, the carboxylic acid group can act as a directing group to control regioselectivity before it is removed. nih.gov

The introduction of a phenoxy group at the 2-position adds several layers of synthetic potential:

Modulation of Reactivity: The electron-withdrawing nature of the phenoxy group can influence the electronic properties of the diene system, altering its reactivity and selectivity in cycloaddition or coupling reactions.

Additional Functionalization Handle: The phenoxy ring provides a site for further chemical modification, such as electrophilic aromatic substitution, allowing for the attachment of other functional groups.

Stereochemical Control: The substituent at the alpha-position of the carboxylic acid can influence the stereochemical outcome of reactions, providing a route to chiral molecules.

The carboxylic acid moiety itself is a versatile functional group that can be converted into esters, amides, or other functionalities, or be used to direct coupling reactions before being removed. nih.govacs.org This combination of a reactive diene, a modifiable phenoxy group, and a versatile carboxylic acid makes this compound a theoretically valuable intermediate for constructing complex molecular architectures.

Development of Biochemical Probes for Investigating Cellular Processes

Biochemical probes are essential tools for visualizing and understanding cellular processes in real time. nih.govillinois.edu The design of such probes typically involves integrating a fluorophore (a light-emitting group), a linker, and a reactive or targeting moiety into a single molecule. The scaffold of this compound offers a promising foundation for the rational design of novel biochemical probes.

The core structure could be systematically modified to impart fluorescent properties and biological reactivity:

Fluorophore Integration: The terminal phenyl ring or the phenoxy group could be substituted with known fluorophores to create an intrinsically fluorescent probe. The extended conjugation of the dienoic acid system could also contribute to or be modified to enhance photophysical properties.

Reactive Handle for Bioconjugation: The carboxylic acid is a prime site for modification into a reactive group capable of forming covalent bonds with biomolecules. Standard coupling chemistry, such as activation with N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can convert the acid into a reactive ester. rsc.org This activated ester can then readily react with primary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds, effectively tagging target proteins for imaging. rsc.orgnih.govvectorlabs.com

By attaching such a modified probe to a targeting ligand or antibody, it could be directed to specific organelles or cell types. nih.govuq.edu.au For instance, probes designed with lipophilic moieties can be used to image the cell plasma membrane. uq.edu.au Therefore, derivatives of this compound could conceivably be developed into fluorescent probes for imaging specific cellular components and processes.

Strategies for Lead Compound Optimization in Drug Discovery (Pre-Clinical Development)

The process of lead optimization in drug discovery involves refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com The phenoxy acid motif is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in a wide range of biologically active compounds and approved drugs. mdpi.comnih.govnih.gov This scaffold is associated with numerous pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects. saudijournals.comnih.govjetir.org

Design and Synthesis of Specific Enzyme or Receptor Ligands

The structure of this compound contains the key phenoxy acid pharmacophore, making its derivatives promising candidates for the design of specific enzyme inhibitors or receptor ligands. By analogy with existing research on other phenoxyacetic acid derivatives, this scaffold can be systematically modified to achieve high potency and selectivity for various biological targets.

Example: Design of Selective COX-2 Inhibitors

Phenoxyacetic acid derivatives have been successfully developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. mdpi.com Structure-activity relationship (SAR) studies on these compounds reveal key insights that could be applied to the this compound scaffold. For example, substitutions on the phenoxy ring and the addition of other aromatic moieties have been shown to significantly enhance inhibitory activity and selectivity over the related COX-1 enzyme. mdpi.com

One study demonstrated that incorporating a bromine atom on the phenoxy ring and a para-chloro substitution on an adjacent phenyl ring led to a derivative with an IC₅₀ value of 0.06 µM for COX-2, showing potent inhibition. mdpi.com This highlights a clear strategy for modifying the this compound structure to target this enzyme class.

| Compound | Substitution on Phenoxy Ring | Substitution on Phenyl Ring | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 5c | H | p-Cl | 0.13 | mdpi.com |

| 5d | 4-Br | H | 0.08 | mdpi.com |

| 5e | 4-Br | p-CH₃ | 0.07 | mdpi.com |

| 5f | 4-Br | p-Cl | 0.06 | mdpi.com |

| 7b | 4-Br | (Thiazole derivative) | 0.06 | mdpi.com |

Example: Design of Receptor Ligands

The phenoxyacetic acid scaffold has also been employed to create potent and selective ligands for various G-protein coupled receptors (GPCRs).

Gastrin/CCK-B Receptors: A series of phenoxyacetic acid derivatives were synthesized as highly potent antagonists of the Gastrin/Cholecystokinin-B (CCK-B) receptors, which are targets for gastrointestinal and central nervous system disorders. jst.go.jp

Free Fatty Acid Receptor 1 (FFA1): Further chemical modification of phenoxyacetic acid derivatives led to the discovery of potent agonists for FFA1, a novel target for treating type 2 diabetes. nih.gov One promising candidate demonstrated robust agonistic activity with an EC₅₀ of 43.6 nM. nih.gov

These examples underscore the versatility of the phenoxy acid scaffold in lead optimization. Strategies such as bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, can be used to fine-tune the compound's potency, selectivity, and pharmacokinetic profile. spirochem.comnih.govnih.gov The this compound structure, with its multiple sites for modification, provides a rich platform for applying these established medicinal chemistry strategies to develop novel and specific ligands for a wide array of enzymes and receptors.

Future Directions and Emerging Research Avenues for 2 Phenoxy 5 Phenylpenta 2,4 Dienoic Acid

Exploration of Novel and Convergent Synthetic Routes

The efficient and stereoselective synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid is a foundational step for its comprehensive investigation. While classical methods may provide access to this molecule, future research will likely focus on the development of more sophisticated and convergent synthetic strategies. A convergent synthesis, which involves the independent synthesis of molecular fragments followed by their assembly, is often more efficient for complex molecules. wikipedia.orgfiveable.me

| Synthetic Strategy | Description | Potential Advantages | Potential Challenges |

| Linear Synthesis | Step-by-step construction of the molecule from a single starting material. | Straightforward to plan. | Lower overall yield for multi-step syntheses. |

| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. wikipedia.org | Higher overall yield, modular, allows for parallel synthesis of analogs. fiveable.me | Requires careful planning of fragment coupling reactions. |

| Palladium-Catalyzed Cross-Coupling | Late-stage formation of a key C-C or C-O bond using a palladium catalyst. acs.org | High efficiency, functional group tolerance. | Catalyst sensitivity, potential for side reactions. |

| Wittig-type Reactions | Formation of the diene system via the reaction of a phosphorus ylide with an aldehyde. | Reliable method for alkene synthesis. | Stereoselectivity can be challenging to control. |

The development of novel catalytic systems that can control the stereochemistry of the diene moiety will also be a critical area of research. Stereoselective synthesis is paramount as different stereoisomers of a molecule can exhibit vastly different biological activities.

Comprehensive Mechanistic Elucidation of Biological Efficacy and Selectivity

Given the structural similarities of this compound to chalcones and other biologically active compounds, it is plausible that it will exhibit interesting pharmacological properties. nih.goviiarjournals.orgresearchgate.net A crucial future direction will be the comprehensive elucidation of its mechanism of action. This will involve a multi-pronged approach, beginning with broad in vitro screening against a panel of biological targets, such as enzymes and receptors. liveonbiolabs.combiobide.comnih.govtd2inc.comcoleparmer.com

Should initial screenings identify a particular biological activity, such as enzyme inhibition, detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, noncompetitive, or uncompetitive). asdlib.orgnih.govnih.gov These studies provide valuable insights into how the compound interacts with its target and can guide the design of more potent inhibitors.

Subsequent research should progress to cell-based assays to evaluate the compound's effects in a more physiologically relevant context. These studies can assess parameters such as cytotoxicity, anti-inflammatory effects, or antimicrobial activity. Ultimately, in vivo studies in animal models will be essential to understand the compound's pharmacokinetic and pharmacodynamic properties and to evaluate its potential therapeutic efficacy. liveonbiolabs.combiobide.comtd2inc.comcoleparmer.com

| Mechanistic Study | Technique/Approach | Information Gained |

| Initial Target Screening | High-throughput screening (HTS) against enzyme/receptor panels. | Identification of potential biological targets. |

| Enzyme Inhibition Kinetics | Michaelis-Menten kinetics, Lineweaver-Burk plots. | Determination of the mode of inhibition (competitive, noncompetitive, etc.). asdlib.org |

| Cell-Based Assays | Cell viability assays, reporter gene assays, etc. | Assessment of cellular effects and potency. |

| In Vivo Studies | Animal models of disease. | Evaluation of efficacy, pharmacokinetics, and safety in a living organism. liveonbiolabs.com |

Rational Design and Synthesis of Highly Potent and Specific Derivatives

Following the initial biological evaluation and mechanistic studies, the rational design and synthesis of derivatives will be a key focus to optimize the potency and selectivity of this compound. This process is guided by the principles of medicinal chemistry, particularly the establishment of structure-activity relationships (SAR). nih.govnih.gov

Pharmacophore modeling will be a valuable tool in this endeavor. patsnap.comfiveable.mecolumbiaiop.ac.inrsc.orgnih.gov By identifying the key structural features of the molecule that are responsible for its biological activity, researchers can design new analogs with enhanced properties. This could involve modifying the substitution pattern on the phenyl and phenoxy rings, altering the length or rigidity of the dienoic acid chain, or replacing certain functional groups with bioisosteres. spirochem.comacs.orgdrughunter.comslideshare.netufrj.br Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. spirochem.comacs.orgdrughunter.comslideshare.netufrj.br

| Derivative Design Strategy | Description | Potential Outcome |

| Structure-Activity Relationship (SAR) | Systematic modification of the lead compound and evaluation of the effect on activity. nih.gov | Identification of key structural features for activity. |

| Pharmacophore Modeling | Computational identification of the essential 3D arrangement of functional groups required for biological activity. patsnap.comfiveable.me | Guidance for the design of novel, potent analogs. |

| Bioisosteric Replacement | Substitution of functional groups with other groups that have similar properties. spirochem.comacs.orgdrughunter.com | Improvement of pharmacokinetic and pharmacodynamic properties. |

A systematic exploration of these modifications will likely lead to the discovery of derivatives with superior potency, selectivity, and drug-like properties.

Interdisciplinary Research Integrating Advanced Spectroscopic, Computational, and Biological Techniques

The future of research on this compound will undoubtedly be characterized by a highly interdisciplinary approach, integrating advanced techniques from chemistry, biology, and computational science. nih.govnih.govcnpem.brcreative-biostructure.comcebem-lat.org

Advanced spectroscopic methods, particularly two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, will be indispensable for the unambiguous structural characterization of the parent compound and its derivatives. nih.govrsc.orgnih.govpitt.eduresearchgate.net Techniques such as COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms within a molecule, which is crucial for confirming its structure.

Computational chemistry will play a pivotal role in complementing experimental studies. grnjournal.usrsc.orgmdpi.comsmu.eduacs.org Density functional theory (DFT) calculations can be used to predict the geometries, electronic properties, and spectroscopic signatures of the molecule, as well as to investigate the mechanisms of its reactions. Molecular docking and molecular dynamics simulations can provide insights into how the compound binds to its biological target, which can further guide the design of more effective derivatives.

The integration of these techniques with modern biological methods, such as X-ray crystallography and cryo-electron microscopy for determining the three-dimensional structure of the compound bound to its target, will provide a comprehensive understanding of its mode of action at the atomic level. nih.govnih.gov This integrative structural biology approach is at the forefront of modern drug discovery and will be essential for unlocking the full potential of this compound and its derivatives.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Phenoxy-5-phenylpenta-2,4-dienoic acid?

Answer:

The compound can be synthesized via conjugated diene formation followed by phenolic ether coupling . A typical approach involves:

- Step 1: Base-catalyzed condensation of phenylacetic acid derivatives with α,β-unsaturated aldehydes to form the penta-2,4-dienoic acid backbone (analogous to methods for related dienoic acids) .

- Step 2: Etherification using a bromophenol derivative under mild alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group .

- Validation: Confirm regioselectivity via ¹H NMR (e.g., coupling constants for conjugated dienes) and FT-IR (C=O stretching at ~1700 cm⁻¹) .

Advanced: How can computational modeling resolve contradictions in reported reactivity of the conjugated diene system?

Answer:

Conflicting experimental results on diene reactivity (e.g., in Diels-Alder reactions) may arise from solvent polarity or substituent electronic effects. To address this:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distribution across the diene and dienophile .

- Compare HOMO-LUMO gaps under varying solvent conditions (polar vs. nonpolar) to predict regioselectivity discrepancies .

- Validate with Hammett substituent constants to quantify electronic effects of the phenyl and phenoxy groups .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Assign peaks for the conjugated diene (δ 5.5–6.5 ppm for protons; δ 120–140 ppm for carbons) and phenoxy aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.

- UV-Vis Spectroscopy: Detect π→π* transitions (λmax ~250–300 nm) to assess conjugation integrity .

Advanced: How to design experiments to study its potential biological activity while minimizing false positives?

Answer:

- Dose-Response Optimization: Use factorial design (e.g., 2³ factorial matrix) to test variables like pH, temperature, and concentration .

- Control for Autoxidation: Include antioxidants (e.g., BHT) in bioassay buffers to prevent diene degradation .

- Target-Specific Assays: Prioritize enzyme inhibition studies (e.g., cyclooxygenase-2) over broad cytotoxicity screens, given structural similarities to bioactive dienoic acids .

Advanced: How to address conflicting data on its stability in aqueous vs. organic matrices?

Answer:

- Kinetic Studies: Monitor degradation via HPLC under controlled humidity and pH (e.g., pH 4–9 buffers) to identify hydrolysis-sensitive bonds .

- Microscopic Analysis: Use SEM/EDS to detect crystallization or aggregation in aqueous media, which may alter reactivity .

- Cross-Validate: Compare stability data with structurally analogous compounds (e.g., 2-phenoxybenzoic acid derivatives) to identify trends .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Engineering Controls: Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF) .

- PPE: Nitrile gloves and safety goggles to prevent skin/eye contact, as phenoxy derivatives may irritate mucous membranes .

- Waste Management: Quench reactive intermediates with ice-cold ethanol before disposal to avoid exothermic reactions .

Advanced: How to integrate experimental and computational data for mechanistic studies?

Answer:

- Hybrid Workflow: Combine MD simulations (e.g., GROMACS) with experimental kinetic data to model reaction pathways (e.g., acid-catalyzed isomerization) .

- Multivariate Analysis: Use PCA (principal component analysis) to correlate substituent electronic parameters (σ⁺) with reaction rates .

- Machine Learning: Train models on existing dienoic acid reactivity datasets to predict optimal reaction conditions .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.